molecular formula C7H11NO4 B14814527 (E)-4-((2-methoxyethyl)amino)-4-oxobut-2-enoic acid

(E)-4-((2-methoxyethyl)amino)-4-oxobut-2-enoic acid

Cat. No.: B14814527
M. Wt: 173.17 g/mol
InChI Key: SAUVQRXQIQIYKI-NSCUHMNNSA-N
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Description

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid is an organic compound with a unique structure that includes a methoxyethylamino group and a but-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid typically involves the reaction of 2-methoxyethylamine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate.

Industrial Production Methods

On an industrial scale, the production of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways and mechanisms.

Medicine

In medicine, (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxyethylamino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-4-(2-hydroxyethylamino)-4-oxobut-2-enoic acid
  • (Z)-4-(2-ethoxyethylamino)-4-oxobut-2-enoic acid
  • (Z)-4-(2-methoxypropylamino)-4-oxobut-2-enoic acid

Uniqueness

(Z)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid is unique due to its specific methoxyethylamino group, which imparts distinct reactivity and interaction profiles compared to its analogs. This uniqueness makes it valuable in applications where specific interactions or reactivities are required.

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

(E)-4-(2-methoxyethylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C7H11NO4/c1-12-5-4-8-6(9)2-3-7(10)11/h2-3H,4-5H2,1H3,(H,8,9)(H,10,11)/b3-2+

InChI Key

SAUVQRXQIQIYKI-NSCUHMNNSA-N

Isomeric SMILES

COCCNC(=O)/C=C/C(=O)O

Canonical SMILES

COCCNC(=O)C=CC(=O)O

Origin of Product

United States

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